SNAP 94847

描述

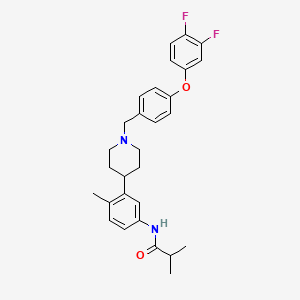

Structure

3D Structure

属性

IUPAC Name |

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F2N2O2/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLZFUVIKCGATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028550 | |

| Record name | N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487051-12-7 | |

| Record name | N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487051-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 487051-12-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SNAP 94847 in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 is a potent and selective non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Emerging preclinical evidence has highlighted its potential therapeutic utility in central nervous system (CNS) disorders, particularly anxiety and depression. This technical guide provides a comprehensive overview of the mechanism of action of this compound within the CNS, focusing on its molecular interactions, downstream signaling effects, and the behavioral outcomes observed in various preclinical models. The information is presented to aid researchers and professionals in drug development in their understanding of this compound.

Core Mechanism of Action: MCHR1 Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[1][2] Melanin-concentrating hormone (MCH) is the endogenous ligand for MCHR1 and is implicated in the regulation of energy homeostasis, mood, and arousal. By blocking the binding of MCH to MCHR1, this compound effectively inhibits the downstream signaling cascades initiated by MCH.

Quantitative Data Summary

The binding affinity, selectivity, and functional antagonism of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 2.2 nM | Human | Radioligand Binding Assay | [3] |

| Dissociation Constant (Kd) | 530 pM | Human | Radioligand Binding Assay | [3] |

| Functional Antagonism (IC50) | 230 nM | Rat | FLIPR Calcium Mobility Assay |

| Receptor | Selectivity Fold vs. MCHR1 | Reference |

| α1A Adrenergic Receptor | >80-fold | [3] |

| Dopamine D2 Receptor | >500-fold | [3] |

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | 59% | Rat | Oral | [3] |

| Half-life (t1/2) | 5.2 hours | Rat | Oral | [3] |

| Brain to Plasma Ratio | 2.3 (at 4 hours post-dosing) | Rat | Oral | [4] |

Signaling Pathways

MCHR1 couples to multiple G proteins, primarily Gi/o and Gq, to initiate diverse intracellular signaling cascades.[1][2][5][6] this compound, by blocking MCH binding, prevents the activation of these pathways.

-

Gi/o-Coupled Pathway: Activation of this pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7]

-

Gq-Coupled Pathway: MCHR1 activation can also stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[6]

The antagonism of these pathways by this compound is believed to underlie its effects on neuronal function and behavior.

MCHR1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The anxiolytic and antidepressant-like effects of this compound have been demonstrated in several key preclinical behavioral assays. The methodologies for these experiments are detailed below.

Novelty-Suppressed Feeding (NSF) Test

This test assesses anxiety-related behavior in rodents.[8][9]

-

Animals: Male 129S6/SvEvTac mice are used due to their sensitivity to chronic antidepressant treatment in this paradigm.[10]

-

Housing: Mice are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.[10]

-

Drug Administration: this compound is administered orally (p.o.) either acutely (1 hour before testing) or chronically (daily for 28 days).[10]

-

Food Deprivation: 24 hours prior to the test, mice are food-deprived with free access to water.[11]

-

Apparatus: A novel, brightly lit open-field arena (e.g., 460 × 300 × 160 mm).[11]

-

Procedure:

-

A single food pellet is placed in the center of the arena.

-

The mouse is placed in a corner of the arena.

-

The latency to begin eating the food pellet is recorded for a maximum of 10 minutes.

-

-

Endpoint: A decrease in the latency to eat is indicative of an anxiolytic/antidepressant-like effect.

Experimental Workflow for the Novelty-Suppressed Feeding Test.

Quinpirole-Induced Locomotor Activity

This assay is used to assess the sensitization of dopamine D2/D3 receptors, a common feature of clinically effective antidepressants.[12]

-

Animals: Male Sprague-Dawley rats or BALB/c mice.[12]

-

Drug Administration: this compound is administered orally, typically chronically (e.g., for 2 weeks in rats, 21 days in mice).[12]

-

Apparatus: Open-field activity chambers equipped with photobeam detectors to measure locomotor activity.

-

Procedure:

-

Animals are habituated to the activity chambers for a set period (e.g., 60 minutes).

-

Quinpirole, a dopamine D2/D3 receptor agonist, is administered subcutaneously (s.c.).

-

Locomotor activity is recorded for an extended period (e.g., 180 minutes) post-quinpirole injection.

-

-

Endpoint: An enhanced locomotor response to quinpirole in this compound-treated animals compared to vehicle-treated controls indicates sensitization of the dopamine D2/D3 system.

Interaction with Neurotransmitter Systems

Dopaminergic System

A key aspect of the CNS mechanism of this compound is its interaction with the dopaminergic system. Chronic, but not acute, administration of this compound has been shown to enhance the locomotor-stimulating effects of the dopamine D2/D3 receptor agonist quinpirole.[12] This suggests that prolonged blockade of MCHR1 leads to a sensitization of postsynaptic dopamine D2/D3 receptors, particularly in the nucleus accumbens. This neuroadaptation is a hallmark of many established antidepressant drugs and is thought to contribute to their therapeutic effects on mood and motivation.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

The MCH system is known to modulate the HPA axis, a critical component of the stress response. Intracerebroventricular (i.c.v.) administration of MCH elevates plasma levels of adrenocorticotropic hormone (ACTH). This compound has been shown to block this MCH-evoked release of ACTH, indicating that MCHR1 antagonism can attenuate HPA axis activation.[13] This modulation of the stress response likely contributes to the anxiolytic properties of this compound.

Logical Relationship of this compound's CNS Mechanism of Action.

Conclusion

This compound is a selective MCHR1 antagonist with a multifaceted mechanism of action in the CNS. Its primary action of blocking MCH signaling leads to downstream effects on key neurochemical systems involved in mood and stress regulation. The modulation of the HPA axis and the sensitization of the dopaminergic system are likely key contributors to its observed anxiolytic and antidepressant-like properties in preclinical models. A notable feature of this compound is that its antidepressant-like efficacy in certain models is independent of hippocampal neurogenesis, distinguishing it from selective serotonin reuptake inhibitors.[10] Further research into the intricate downstream signaling and neurocircuitry affected by MCHR1 antagonism will continue to elucidate the full therapeutic potential of compounds like this compound for CNS disorders.

References

- 1. biorxiv.org [biorxiv.org]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The melanin-concentrating hormone receptors: neuronal and non-neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. samuelslab.com [samuelslab.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The MCH1 receptor antagonist this compound induces sensitivity to dopamine D2/D3 receptor agonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

SNAP-94847: A Comprehensive Technical Guide to a Selective MCH1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP-94847 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). Preclinical studies have demonstrated its potential as a therapeutic agent for a range of conditions, including anxiety, depression, and obesity. This technical guide provides an in-depth overview of the function and pharmacology of SNAP-94847, including its mechanism of action, key in vivo and in vitro data, and detailed experimental protocols.

Core Function and Mechanism of Action

SNAP-94847 exerts its pharmacological effects by selectively blocking the MCH1 receptor. Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta that plays a crucial role in regulating energy homeostasis, mood, and appetite. By binding to the MCH1 receptor, a G-protein coupled receptor (GPCR), MCH initiates a cascade of intracellular signaling events. SNAP-94847 competitively inhibits the binding of MCH to its receptor, thereby attenuating these downstream signals.

MCH1 Receptor Signaling Pathway

The MCH1 receptor is known to couple to inhibitory G-proteins (Gαi) and Gq-type G-proteins (Gαq). Activation of the MCH1 receptor by its endogenous ligand, MCH, leads to two primary signaling cascades:

-

Inhibition of Adenylyl Cyclase: Through its interaction with Gαi, the activated MCH1 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Stimulation of Phospholipase C: Coupling with Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations.

SNAP-94847, by blocking the MCH1 receptor, prevents these downstream signaling events from occurring in response to MCH.

Quantitative Data

The following tables summarize the key quantitative data for SNAP-94847 from various preclinical studies.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | Species | Value | Reference Receptor | Selectivity Fold |

| Ki | Rat | 2.2 nM | - | - |

| KD | Rat | 530 pM | - | - |

| Selectivity | Human | >80-fold | α1A-adrenergic | - |

| Selectivity | Human | >500-fold | Dopamine D2 | - |

Table 2: Pharmacokinetic Properties in Rats

| Parameter | Route of Administration | Value |

| Bioavailability | Oral | 59% |

| Plasma Clearance | - | 4.2 L/hr/kg |

| Blood Clearance | - | 3.3 L/hr/kg |

| Half-life (t1/2) | Oral | 5.2 hours |

| Brain to Plasma Ratio | Oral (at 4 hours) | 2.3 |

Table 3: In Vivo Efficacy in Animal Models

| Model | Species/Strain | Dose (mg/kg, p.o.) | Effect |

| Anxiolytic-like Effects | |||

| Light/Dark Box Test | BALB/cJ Mice | 20 | Increased time in light compartment |

| Antidepressant-like Effects | |||

| Forced Swim Test | BALB/cJ Mice | 20 | No significant effect on immobility |

| Quinpirole-induced Locomotion | Sprague-Dawley Rats | 20 (chronic) | Sensitization to dopamine D2/D3 agonist |

| Quinpirole-induced Locomotion | BALB/c Mice | 20 (chronic) | Sensitization to dopamine D2/D3 agonist |

| Anorectic Effects | |||

| High-fat Food-reinforced Operant Responding | Rats | 30 (i.p.) | Decreased food-reinforced responding |

| Diet-Induced Obesity | Mice | 5 (in combination with rimonabant) | Reduced food intake and body weight |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Light/Dark Box Test for Anxiolytic-like Activity

-

Objective: To assess the anxiolytic-like effects of SNAP-94847.

-

Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment. The compartments are connected by an opening at the floor level.

-

Animals: Male BALB/cJ mice are commonly used due to their high baseline anxiety levels.[1]

-

Procedure:

-

SNAP-94847 is administered orally (p.o.) at a dose of 20 mg/kg.

-

After a designated pretreatment time (e.g., 60 minutes), the mouse is placed in the center of the illuminated compartment.

-

The animal's behavior is recorded for a period of 5-10 minutes.

-

Parameters measured include the time spent in the light and dark compartments, the number of transitions between compartments, and total distance traveled.

-

-

Expected Outcome: Anxiolytic compounds like SNAP-94847 are expected to increase the time spent in the light compartment and the number of transitions, without significantly altering overall locomotor activity.

Forced Swim Test for Antidepressant-like Activity

-

Objective: To evaluate the potential antidepressant-like effects of SNAP-94847.

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws.

-

Animals: Male BALB/cJ mice.

-

Procedure:

-

SNAP-94847 is administered orally (20 mg/kg) either acutely (60 minutes prior) or chronically (daily for 28 days).

-

Mice are placed individually into the water-filled cylinder for a 6-minute session.

-

Behavior is recorded, and the duration of immobility during the last 4 minutes of the test is scored. Immobility is defined as the absence of active, escape-oriented behaviors.

-

-

Expected Outcome: Standard antidepressants typically reduce the duration of immobility. However, studies have shown that SNAP-94847 does not significantly alter immobility time in this model, suggesting a different mechanism of action compared to classical antidepressants.[2]

Diet-Induced Obesity (DIO) Model for Anorectic Effects

-

Objective: To assess the effects of SNAP-94847 on food intake and body weight in an obesity model.

-

Animals: Male C57BL/6J mice are often used as they are prone to developing obesity on a high-fat diet.[3]

-

Diet: A high-fat diet where 45% to 60% of the kilocalories are derived from fat (e.g., lard-based diets).[4][5]

-

Procedure:

-

Mice are fed a high-fat diet for several weeks to induce obesity.

-

Once a significant increase in body weight is achieved compared to control animals on a standard chow diet, treatment with SNAP-94847 begins.

-

SNAP-94847 is administered, and parameters such as daily food intake and body weight are monitored.

-

Other metabolic parameters like plasma glucose, insulin, and lipid levels may also be assessed.

-

-

Expected Outcome: SNAP-94847 is expected to reduce food intake and lead to a decrease in body weight in diet-induced obese animals.

Conclusion

SNAP-94847 is a valuable research tool for investigating the role of the MCH1 receptor in various physiological and pathological processes. Its high selectivity and favorable pharmacokinetic profile make it a suitable candidate for in vivo studies. The demonstrated anxiolytic-like and anorectic effects in preclinical models highlight its potential for the development of novel therapeutics for anxiety disorders and obesity. Further research is warranted to fully elucidate its mechanism of action and translate these preclinical findings to clinical applications.

References

- 1. conductscience.com [conductscience.com]

- 2. mdpi.com [mdpi.com]

- 3. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.inotiv.com [blog.inotiv.com]

- 5. Diet-Induced Obesity in mice is associated with hyperinsulinemia, hepatic steatosis, and glomerulopathy in C57Bl/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

SNAP 94847: A Comprehensive Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of SNAP 94847, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). This document details the scientific journey from initial screening to its establishment as a valuable research tool for investigating the role of the MCH system in various physiological processes, including anxiety, depression, and appetite regulation.

Discovery and Lead Optimization

The discovery of this compound stemmed from a strategic drug development program aimed at identifying novel MCHR1 antagonists. The process began with high-throughput screening (HTS) of compound libraries to identify initial hits with affinity for the MCHR1. A key publication describes a "hybrid strategy" that successfully led to the development of this compound. This innovative approach involved combining key structural fragments from two distinct HTS hits: SNAP 7941 and the known dopamine D2 receptor antagonist, chlorohaloperidol.

This fragment-based drug design, coupled with extensive structure-activity relationship (SAR) studies, allowed for the systematic optimization of the initial leads. The goal was to enhance potency, selectivity, and pharmacokinetic properties. The culmination of these efforts was the identification of N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide, designated as this compound. This compound exhibited high affinity and selectivity for the MCHR1, along with favorable oral bioavailability and brain penetration, making it a promising candidate for in vivo studies.

Mechanism of Action

This compound functions as a selective antagonist at the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR). MCH, the endogenous ligand for MCHR1, is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, with projections throughout the brain. The MCHR1 is known to couple to inhibitory G proteins (Gi/o) and Gq proteins.

Activation of MCHR1 by MCH leads to two primary signaling cascades:

-

Inhibition of adenylyl cyclase: Through its coupling with Gi proteins, MCHR1 activation suppresses the production of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes.

-

Activation of the phospholipase C (PLC) pathway: Coupling to Gq proteins results in the activation of PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC), influencing downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.

This compound exerts its effects by competitively binding to the MCHR1, thereby preventing MCH from binding and initiating these downstream signaling events. This blockade of MCH signaling is the fundamental mechanism underlying the observed pharmacological effects of this compound.

Figure 1: MCHR1 Signaling Pathway and the Antagonistic Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Receptor/Enzyme | Species | Reference |

| Ki | 2.2 nM | MCHR1 | Human | [1][2] |

| KD | 530 pM | MCHR1 | Human | [1][2] |

| Selectivity | >80-fold | α1A Adrenergic Receptor | Not Specified | [1][2] |

| Selectivity | >500-fold | D2 Dopamine Receptor | Not Specified | [1][2] |

Table 2: Pharmacokinetic Properties in Rats

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | 59% | Oral | [2] |

| Half-life (t1/2) | 5.2 hours | Oral | [2] |

| Plasma Clearance | 4.2 L/hr/kg | Not Specified | [2] |

| Blood Clearance | 3.3 L/hr/kg | Not Specified | [2] |

| Brain/Plasma Ratio | 2.3 | Oral | [2] |

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Species | Dose | Effect | Reference |

| Light/Dark Box Test | Mouse | 20 mg/kg, p.o. | Anxiolytic-like effects | |

| Novelty Suppressed Feeding | Mouse | 20 mg/kg, p.o. | Anxiolytic-like effects | [3] |

| Forced Swim Test | Rat | 30 mg/kg, p.o. | Antidepressant-like effects | [4] |

| High-Fat Food-Reinforced Operant Responding | Rat | 3, 10, 30 mg/kg, i.p. | Reduced food consumption | [5] |

| Quinpirole-Induced Locomotion | Rat/Mouse | 18-20 mg/kg/day, p.o. | Sensitization to dopamine D2/D3 agonist effects | [6] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and characterization of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary, the general approach involves a multi-step chemical synthesis. The core structure is assembled through the coupling of key intermediates, likely involving standard organic chemistry reactions such as amide bond formation and reductive amination to connect the piperidine, phenyl, and propanamide moieties. The final product, N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide, would then be purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm its structure and purity.

MCHR1 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki and KD) of this compound for the MCHR1.

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human or rodent MCHR1. Cells are harvested, homogenized, and subjected to centrifugation to isolate the membrane fraction.

-

Binding Reaction: A constant concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) is incubated with the cell membranes in a suitable buffer.

-

Competition Binding: To determine the Ki of this compound, increasing concentrations of the unlabeled compound are added to the binding reaction. This compound will compete with the radioligand for binding to the MCHR1.

-

Separation and Detection: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 2: General workflow for the MCHR1 radioligand binding assay.

In Vivo Behavioral Assays

This test is used to assess anxiety-like behavior in rodents.

-

Apparatus: The apparatus consists of a box divided into two compartments: a small, dark, and enclosed compartment and a larger, brightly illuminated, and open compartment. An opening connects the two compartments.

-

Procedure: A mouse is placed in the center of the illuminated compartment and allowed to freely explore the apparatus for a set period (e.g., 5-10 minutes).

-

Data Collection: The animal's behavior is recorded and analyzed for parameters such as the time spent in each compartment, the number of transitions between compartments, and locomotor activity.

-

Interpretation: Anxiolytic compounds, like this compound, are expected to increase the time spent in the light compartment and the number of transitions, indicating a reduction in anxiety-like behavior.

The NSF test is another widely used assay for anxiolytic and antidepressant-like effects.

-

Procedure: Mice are food-deprived for a period (e.g., 24 hours) before the test. Each mouse is then placed in a novel, brightly lit open field arena with a single food pellet placed in the center.

-

Data Collection: The primary measure is the latency to begin eating the food pellet. The amount of food consumed in the home cage immediately after the test is also measured to control for potential effects on appetite.

-

Interpretation: Anxiolytic and antidepressant drugs typically decrease the latency to eat in this conflict-based paradigm, where the drive to eat is suppressed by the anxiety-provoking novel environment.

Figure 3: Logical flow of the Light/Dark Box and Novelty Suppressed Feeding tests.

Conclusion

This compound has emerged as a critical pharmacological tool for elucidating the complex roles of the MCH system in the central nervous system. Its high affinity, selectivity, and favorable pharmacokinetic profile have enabled researchers to probe the involvement of MCHR1 in the regulation of mood, anxiety, and energy homeostasis. The data gathered from preclinical studies with this compound have provided a strong rationale for the continued investigation of MCHR1 antagonists as potential therapeutic agents for the treatment of anxiety disorders, depression, and obesity. This technical guide serves as a comprehensive resource for scientists and researchers working in these fields, providing a solid foundation for future investigations into the therapeutic potential of modulating the MCH signaling pathway.

References

- 1. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]

- 2. samuelslab.com [samuelslab.com]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. researchgate.net [researchgate.net]

- 6. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]

The Pharmacological Profile of SNAP 94847: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] Emerging as a significant tool in neuroscience and metabolic research, this small molecule has demonstrated therapeutic potential in preclinical models of anxiety, depression, and obesity. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding characteristics, mechanism of action, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of its core biological pathways.

Core Pharmacological Attributes

This compound exhibits high affinity and selectivity for the MCH1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Its antagonistic action at this receptor modulates key physiological processes, including mood, appetite, and energy homeostasis.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Parameter | Value | Species/System | Reference |

| Ki | 2.2 nM | Human MCH1 Receptor | [2][3][4][5][6] |

| Kd | 530 pM | Human MCH1 Receptor | [2][3][4][5][6] |

| Selectivity | >80-fold over α1A adrenergic receptor | Not Specified | [2][3][4][5][6] |

| Selectivity | >500-fold over D2 dopamine receptor | Not Specified | [2][3][4][5][6] |

Table 2: In Vivo Pharmacokinetic Parameters in Rats

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 59% | Oral | [4][5] |

| Plasma Clearance | 4.2 L/hr/kg | Oral | [4][5] |

| Blood Clearance | 3.3 L/hr/kg | Oral | [4][5] |

| Half-life (t1/2) | 5.2 hours | Oral | [4][7] |

| Brain to Plasma Ratio | 2.3 (at 4 hours post-dosing) | Oral | [7] |

Mechanism of Action: MCH1 Receptor Signaling

This compound exerts its effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor. The MCH1 receptor is known to couple to multiple G-protein signaling pathways, primarily Gαi and Gαq. Antagonism by this compound inhibits these downstream cascades.

Caption: MCH1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay for MCH1 Receptor

This protocol outlines a representative method for determining the binding affinity of this compound for the MCH1 receptor, based on competitive binding principles.

Objective: To determine the inhibition constant (Ki) of this compound at the human MCH1 receptor.

Materials:

-

Membrane preparations from a cell line stably expressing the human MCH1 receptor (e.g., HEK293 or COS-7 cells).

-

Radioligand: [3H]SNAP-7941 (a structurally related high-affinity MCH1 antagonist).

-

This compound (unlabeled competitor).

-

Binding Buffer: 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

MCH1 receptor-expressing cell membranes (typically 5-20 µg of protein).

-

A fixed concentration of [3H]SNAP-7941 (at or below its Kd, e.g., 0.2-1.0 nM).

-

Varying concentrations of this compound (e.g., 10-11 to 10-5 M).

-

For total binding, add binding buffer instead of this compound.

-

For non-specific binding, add a high concentration of an unlabeled MCH1 antagonist (e.g., 10 µM SNAP-7941).

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Caption: Workflow for the In Vitro Radioligand Binding Assay.

In Vivo Assessment of Anxiolytic and Antidepressant-like Effects

Animal Models:

-

Anxiety: Light/Dark Box Test, Novelty-Suppressed Feeding (NSF) Test.

-

Depression: Forced Swim Test (FST), Tail Suspension Test (TST).

General Protocol (Example: Light/Dark Box Test):

-

Animals: Male BALB/cJ mice are commonly used due to their heightened anxiety-like phenotype.

-

Drug Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before testing.

-

Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark, connected by a small opening.

-

Procedure:

-

Place a mouse in the center of the light compartment.

-

Allow the mouse to freely explore the apparatus for a set period (e.g., 5-10 minutes).

-

Record the time spent in the light compartment, the number of transitions between compartments, and locomotor activity using automated tracking software.

-

-

Data Analysis: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.

In Vivo Efficacy

Anxiolytic and Antidepressant Activity

This compound has consistently demonstrated anxiolytic and antidepressant-like effects in various rodent models.[2] In the light/dark box test, acute and chronic administration of this compound increases the time mice spend in the brightly lit chamber, a classic indicator of reduced anxiety. Similarly, in the novelty-suppressed feeding test, the compound reduces the latency to eat in a novel environment, another measure of anxiolytic action. These effects are observed following both acute and chronic administration.[2]

Effects on Food Intake and Body Weight

As an MCH1 receptor antagonist, this compound has been investigated for its potential to reduce food intake and body weight. Studies have shown that it can decrease food-reinforced operant responding in rats, suggesting a role in modulating the motivational aspects of feeding.[7] Chronic administration of this compound has been shown to reduce weight gain in diet-induced obese animal models.

Modulation of Dopaminergic Systems

Interestingly, chronic treatment with this compound has been shown to induce a sensitization of the locomotor response to dopamine D2/D3 receptor agonists, such as quinpirole, in rats and mice.[8][9][10] This effect is similar to that observed with clinically effective antidepressants and suggests that MCH1 receptor antagonism may modulate downstream dopaminergic pathways involved in reward and motivation.[8][9][10]

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the MCH1 receptor in the central nervous system and metabolism. Its high affinity, selectivity, and proven in vivo efficacy in preclinical models of anxiety, depression, and obesity make it a compelling lead compound for further drug development. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a comprehensive resource for researchers aiming to explore the therapeutic potential of MCH1 receptor antagonism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Frontiers | In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes [frontiersin.org]

SNAP 94847: A Comprehensive Technical Guide to a Selective MCH1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SNAP 94847, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, mood, and appetite.[1] This document consolidates key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and relevant experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapeutic agents targeting the MCH system.

Introduction to this compound

This compound, chemically known as N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide, is a novel, high-affinity, and selective non-peptide antagonist of the MCHR1.[2][3] Its development has been driven by the therapeutic potential of MCHR1 antagonism in treating a range of conditions, including obesity, anxiety, and depression.[1] this compound has demonstrated efficacy in various preclinical models, exhibiting anxiolytic and antidepressant-like effects, as well as the ability to reduce food consumption.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Species | Notes |

| Ki (MCHR1) | 2.2 nM[2][3][5][6] | Human, Rat, Mouse[2][5] | Inhibition constant, a measure of binding affinity. |

| Kd (MCHR1) | 530 pM[2][5][6] | Not Specified | Dissociation constant, another measure of binding affinity. |

| Selectivity vs. α1A | >80-fold[2][3][5][6] | Not Specified | |

| Selectivity vs. D2 | >500-fold[2][3][5][6] | Not Specified |

Table 2: Pharmacokinetic Properties in Rats

| Parameter | Value | Route of Administration |

| Bioavailability (F) | 59%[2][7] | Oral (p.o.) |

| Plasma Clearance | 4.2 L/hr/kg[2] | Not Specified |

| Blood Clearance | 3.3 L/hr/kg[2] | Not Specified |

| Half-life (t1/2) | 5.2 h[2] | Oral (p.o.) |

| Brain/Plasma Ratio | 2.3[7] | Not Specified |

Mechanism of Action: MCH1 Receptor Signaling

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[1][8] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates downstream signaling cascades. As an antagonist, this compound blocks these signaling pathways.

-

Gi Pathway: Activation of the Gi protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9][10]

-

Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] This cascade ultimately results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).[9][10]

MCHR1 Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize this compound.

In Vitro Assays

This assay determines the binding affinity (Ki) of this compound for the MCHR1 receptor.

Materials:

-

Membranes from HEK293 cells stably expressing human MCHR1.

-

Radioligand: [3H]SNAP 7941 or a similar suitable MCHR1 radioligand.

-

This compound (test compound).

-

Unlabeled SNAP 7941 or other high-affinity MCHR1 ligand (for non-specific binding).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either this compound, vehicle (for total binding), or excess unlabeled ligand (for non-specific binding).

-

Add the MCHR1-expressing cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Binding Assay Workflow

This functional assay measures the ability of this compound to antagonize MCH-stimulated Gq signaling.

Materials:

-

CHO or HEK293 cells stably expressing MCHR1.

-

[3H]myo-inositol.

-

MCH (agonist).

-

This compound (antagonist).

-

Assay Buffer: Krebs-bicarbonate buffer supplemented with 10 mM LiCl.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and counter.

Procedure:

-

Seed MCHR1-expressing cells in 24-well plates and grow to confluency.

-

Label the cells by incubating with [3H]myo-inositol in inositol-free medium overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with a fixed concentration of MCH (typically EC80) for 30-60 minutes.

-

Terminate the reaction by adding ice-cold 0.5 M perchloric acid.

-

Neutralize the samples with KOH.

-

Isolate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.

-

Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Determine the inhibitory effect of this compound on MCH-stimulated inositol phosphate accumulation and calculate the IC50 value.

In Vivo Behavioral Assays in Mice

This test assesses anxiolytic and antidepressant-like activity.

Apparatus:

-

A novel, brightly lit open field arena (e.g., 50 x 50 cm).

-

A single food pellet placed in the center of the arena.

Procedure:

-

Food-deprive adult mice for 24 hours prior to the test.

-

Administer this compound (e.g., 20 mg/kg, p.o.) or vehicle 60 minutes before the test.

-

Place the mouse in a corner of the open field arena.

-

Record the latency for the mouse to begin eating the food pellet (maximum test duration of 10 minutes).

-

Immediately after the test, transfer the mouse to its home cage and measure the amount of food consumed in 5 minutes to control for appetite effects.

This test is a classic model for assessing anxiety-like behavior.

Apparatus:

-

A two-compartment box with a dark, enclosed compartment and a brightly illuminated compartment, connected by an opening.

Procedure:

-

Administer this compound (e.g., 20 mg/kg, p.o.) or vehicle 60 minutes before the test.

-

Place the mouse in the center of the illuminated compartment.

-

Allow the mouse to freely explore the apparatus for 5-10 minutes.

-

Record the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.

This test is used to screen for antidepressant-like activity.

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

Procedure:

-

Administer this compound (e.g., 20 mg/kg, p.o.) or vehicle 60 minutes before the test.

-

Place the mouse in the water-filled cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the MCH system. Its high affinity, selectivity, and favorable pharmacokinetic profile make it a strong candidate for further drug development. The data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of MCHR1 antagonism.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MPD: JaxCC1: project protocol [phenome.jax.org]

- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]

- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. Light-dark box test for mice [protocols.io]

- 10. maze.conductscience.com [maze.conductscience.com]

In Vivo Effects of SNAP 94847 on Appetite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of SNAP 94847, a selective Melanin-concentrating hormone 1 receptor (MCH1R) antagonist, on appetite and related behaviors. This document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to support further research and drug development in the field of obesity and eating disorders.

Core Findings: this compound Reduces Appetite for Palatable Foods

This compound has been shown to effectively decrease the rewarding and reinforcing aspects of palatable, high-fat foods. Systemic administration of this MCH1R antagonist reduces operant responding for high-fat pellets in a dose-dependent manner and attenuates the reinstatement of food-seeking behavior induced by direct MCH administration in the brain. These findings highlight the potential of MCH1R antagonism as a therapeutic strategy to curb the consumption of calorie-dense foods.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on appetite-related behaviors.

| Dose (mg/kg, i.p.) | Animal Model | Diet | Key Findings | Reference |

| 3, 10, 30 | Male Long-Evans rats | High-fat pellets (35% fat) | Dose-dependent decrease in the number of pellets earned in an operant responding task. The highest dose (30 mg/kg) showed a significant reduction. | [1][2][3][4] |

| 30 | Male Long-Evans rats | High-fat pellets (35% fat) | Reversed the MCH-induced reinstatement of food-seeking behavior. | [1][3] |

| 15, 30 | Male Long-Evans rats | High-fat pellets (35% fat) | Had no significant effect on the reinstatement of food seeking induced by food-associated cues, pellet priming, or yohimbine-induced stress. | [3] |

Note: Data on the effects of this compound on standard chow intake and long-term body weight in diet-induced obese models are limited in the reviewed literature. One study on a similar MCH1R antagonist, SNAP-7941, showed that chronic administration (10 mg/kg, i.p., twice daily for seven days) to rats on a standard lab chow diet resulted in a 26% less weight gain compared to vehicle-treated rats.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.

Operant Responding for High-Fat Food

This experiment assesses the motivation of an animal to work for a palatable food reward.

Apparatus: Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser that delivers 45 mg high-fat pellets (35% fat), a house light, and two stimulus lights located above each lever. The chamber is enclosed in a sound-attenuating cubicle.[1][2][6][7]

Procedure:

-

Food Restriction: Male Long-Evans rats are food-restricted to 16 g of standard rodent diet per day to maintain motivation for the food reward.[3]

-

Training:

-

Rats are trained to press a designated "active" lever for a high-fat food pellet reward during 3-hour sessions every other day for 14 sessions.[1][2][4]

-

A press on the active lever results in the delivery of one pellet, followed by a 20-second timeout period during which the stimulus light is turned off and further lever presses are not rewarded.

-

The other lever is designated as "inactive," and presses on this lever have no programmed consequences.

-

-

Testing:

MCH-Induced Reinstatement of Food Seeking

This model evaluates the ability of MCH to trigger a relapse to food-seeking behavior after a period of abstinence.

Procedure:

-

Training and Extinction:

-

Surgery: Rats are surgically implanted with a guide cannula into the lateral ventricle of the brain for intracerebroventricular (i.c.v.) injections.

-

Reinstatement Test:

-

Rats are pre-treated with an i.p. injection of this compound (30 mg/kg) or vehicle 60 minutes before the test session.[1][3]

-

Subsequently, they receive an i.c.v. injection of MCH (20 µg) or vehicle.[1][3]

-

The number of active and inactive lever presses is recorded during the session. An increase in active lever pressing following MCH injection is indicative of reinstatement of food-seeking behavior.

-

Cue-Induced Reinstatement of Food Seeking

This protocol assesses the ability of environmental cues previously associated with food to trigger relapse.

Procedure:

-

Conditioning: Rats are trained in an operant chamber where responding on a specific lever is paired with the delivery of a palatable food reward (e.g., sucrose pellets) and the presentation of a discrete cue (e.g., a light and/or tone).[8][9]

-

Extinction: The food reward is withheld, and lever pressing is extinguished in the absence of the cue.

-

Reinstatement Test: After extinction, the rats are placed back in the operant chamber, and the previously food-paired cue is presented non-contingently or contingent on a lever press. The number of lever presses is measured as an indicator of cue-induced reinstatement of food seeking.[9][10]

Signaling Pathways and Visualizations

The effects of this compound are mediated through the blockade of the MCH1 receptor, a G protein-coupled receptor (GPCR). MCH1R activation by its endogenous ligand, MCH, initiates a cascade of intracellular signaling events that ultimately influence neuronal activity and appetite.

MCH1R Signaling Pathway

MCH1R couples to inhibitory G proteins (Gi/o) and to the Gq protein.

-

Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

Experimental Workflow: Operant Responding and Reinstatement

The following diagram illustrates the logical flow of the operant conditioning and reinstatement experiments.

MCHergic Regulation of Hypothalamic Appetite Circuits

MCH neurons, located in the lateral hypothalamus, project to key appetite-regulating centers in the arcuate nucleus of the hypothalamus, including neurons that express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), which are anorexigenic (appetite-suppressing), and neurons that express neuropeptide Y (NPY) and agouti-related peptide (AgRP), which are orexigenic (appetite-stimulating). MCH signaling is thought to inhibit the activity of POMC/CART neurons and potentially modulate the activity of NPY/AgRP neurons, leading to a net increase in food intake.

Conclusion

The MCH1R antagonist this compound demonstrates clear in vivo efficacy in reducing the motivation for and consumption of palatable, high-fat foods in preclinical models. Its mechanism of action, through the blockade of MCH1R signaling in key hypothalamic circuits, presents a promising avenue for the development of novel therapeutics for obesity and eating disorders characterized by a preference for energy-dense foods. Further research is warranted to fully elucidate the long-term effects of this compound on body weight and its efficacy in models that more closely mimic the complexities of human eating behavior. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. conductscience.com [conductscience.com]

- 3. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ndineuroscience.com [ndineuroscience.com]

- 6. Operant Procedures for Assessing Behavioral Flexibility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Operant Responding for Sucrose by Rats Bred for High or Low Saccharin Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cue-induced reinstatement of seeking behavior in male rats is independent from the rewarding value of the primary reinforcer: Effect of mGluR5 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cue-induced reinstatement of food seeking in rats that differ in their propensity to attribute incentive salience to food cues - PMC [pmc.ncbi.nlm.nih.gov]

SNAP 94847: A Comprehensive Technical Guide on its Role in Mood Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 is a potent and selective, non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Preclinical evidence strongly supports its role as a potential therapeutic agent for mood disorders, demonstrating both anxiolytic and antidepressant-like effects in a variety of rodent models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological data, and the detailed experimental protocols used to elucidate its effects on mood regulation. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, areas of the brain implicated in the regulation of feeding, energy homeostasis, and mood.[1] The physiological actions of MCH are mediated through its G protein-coupled receptors, primarily MCHR1 in rodents.[1] The localization of MCHR1 in brain regions associated with emotion and reward, such as the nucleus accumbens, prefrontal cortex, and amygdala, has made it a compelling target for the development of novel treatments for anxiety and depression.[2]

This compound has emerged as a lead compound in the exploration of MCHR1 antagonism for mood disorders. Its high affinity and selectivity for MCHR1, coupled with favorable pharmacokinetic properties, have facilitated extensive preclinical investigation. This document serves as a technical resource for researchers in the field, consolidating the available data and methodologies related to this compound's role in mood regulation.

Mechanism of Action

This compound functions as a competitive antagonist at the MCHR1. By binding to the receptor, it blocks the downstream signaling cascades initiated by the endogenous ligand, MCH. MCHR1 is known to couple to several G proteins, including Gαi, Gαo, and Gαq.[2][3] Antagonism by this compound is expected to inhibit these pathways, leading to an increase in cyclic adenosine monophosphate (cAMP) levels (by blocking Gαi/o) and a reduction in intracellular calcium mobilization (by blocking Gαq).[4][5] The net effect of this receptor blockade in key neural circuits is believed to underlie the observed anxiolytic and antidepressant-like properties. Recent structural studies have provided insights into the binding of SNAP-94847 to the inactive state of MCHR1.[1][6]

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 2.2 nM | [7] |

| Dissociation Constant (Kd) | Human | 530 pM | [7] |

| Functional Antagonism (pA2) | Human | 9.24 | [2] |

Table 2: Pharmacokinetic Properties in Rats

| Parameter | Route of Administration | Value | Reference |

| Bioavailability | Oral | 59% | [8] |

| Plasma Clearance | Oral | 4.2 L/hr/kg | [8] |

| Blood Clearance | Oral | 3.3 L/hr/kg | [8] |

| Half-life (t1/2) | Oral | 5.2 h | [8] |

| Brain Penetration | Oral | Significant at 60 min post-dose | [9] |

| Brain to Plasma Ratio | Oral | 2.3 at 4 h post-dose | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

MCHR1 Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the MCHR1.

Methodology:

-

Receptor Source: Membranes from HEK293 cells stably expressing human recombinant MCHR1.

-

Radioligand: [³H]SNAP-7941 (a known high-affinity MCHR1 antagonist).

-

Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin (pH 7.4).

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]SNAP-7941 and varying concentrations of this compound.

-

Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of unlabeled MCH.

-

Incubation is carried out for 90 minutes at room temperature.

-

The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

In Vitro Functional Assay (Calcium Mobilization)

Objective: To assess the functional antagonist activity of this compound at the MCHR1.

Methodology:

-

Cell Line: HEK293 cells co-transfected with human MCHR1 and a Gαq-coupled promiscuous G-protein.

-

Assay Principle: MCHR1 activation by MCH leads to an increase in intracellular calcium via the Gαq pathway. This calcium influx is measured using a fluorescent calcium indicator (e.g., Fluo-4).

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

Cells are pre-incubated with varying concentrations of this compound.

-

MCH is added to stimulate the receptor, and the change in fluorescence is measured using a plate reader.

-

-

Data Analysis: The ability of this compound to inhibit the MCH-induced calcium signal is quantified, and an IC50 value is determined.[3][11]

Behavioral Assays for Anxiolytic and Antidepressant-Like Effects

Objective: To assess anxiety-like behavior in rodents.

Methodology:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[7][12][13]

-

Animals: Male Wistar rats or various mouse strains.

-

Procedure:

-

Animals are administered this compound or vehicle via oral gavage or intraperitoneal injection.

-

After a pre-treatment period (typically 30-60 minutes), each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

Behavior is recorded by an overhead video camera and analyzed using tracking software.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Total distance traveled.

-

-

Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

Objective: To evaluate antidepressant-like activity.

Methodology:

-

Apparatus: A cylindrical container filled with water (24-26°C) to a depth where the animal cannot touch the bottom.[14][15][16][17][18]

-

Animals: Male mice or rats.

-

Procedure:

-

Animals are treated with this compound or vehicle.

-

Animals are placed in the water-filled cylinder for a 6-minute test session.

-

Behavior is recorded, and the duration of immobility in the last 4 minutes of the test is scored.

-

-

Parameters Measured:

-

Immobility time (floating with only movements necessary to keep the head above water).

-

Swimming time.

-

Climbing time.

-

-

Interpretation: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Objective: A conflict test sensitive to chronic antidepressant treatment.

Methodology:

-

Apparatus: A novel, brightly lit open field containing a single food pellet in the center.[19][20]

-

Animals: Food-deprived mice.

-

Procedure:

-

Animals are food-deprived for 24 hours prior to the test.

-

This compound or vehicle is administered (acutely or chronically).

-

The mouse is placed in a corner of the novel arena.

-

The latency to begin eating the food pellet is recorded (up to a maximum time, e.g., 5 minutes).

-

Immediately following the test, the animal is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for effects on appetite.

-

-

Parameters Measured:

-

Latency to initiate feeding in the novel environment.

-

Food consumption in the home cage.

-

-

Interpretation: A decrease in the latency to feed in the novel arena, without a significant change in home cage feeding, suggests an anxiolytic/antidepressant effect.

Objective: To assess anxiety-like behavior based on the conflict between the innate aversion to a brightly lit area and the drive to explore a novel environment.

Methodology:

-

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.[21][22][23][24]

-

Animals: Male mice.

-

Procedure:

-

Animals are administered this compound or vehicle.

-

Each mouse is placed in the center of the light compartment.

-

The animal is allowed to explore the apparatus for a set period (e.g., 5-10 minutes).

-

Behavior is recorded and analyzed.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

-

Interpretation: An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.

Visualizations

MCHR1 Signaling Pathway

Caption: MCHR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Behavioral Testing

Caption: Generalized workflow for behavioral experiments with this compound.

Hypothesized Mechanism of Anxiolytic/Antidepressant Action

Caption: Logical flow from MCHR1 antagonism to behavioral outcomes.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCH system in mood regulation. The extensive preclinical data, supported by the detailed experimental protocols outlined in this guide, demonstrate its potent anxiolytic and antidepressant-like properties. The unique mechanism of action, distinct from traditional antidepressants, positions MCHR1 antagonists as a promising avenue for the development of novel therapeutics for mood disorders. This document provides a foundational resource for researchers aiming to build upon the existing knowledge of this compound and its potential clinical applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 3. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 5. MCHR1 melanin concentrating hormone receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated plus maze protocol [protocols.io]

- 8. Effects of the MCH1 receptor antagonist this compound on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches | MDPI [mdpi.com]

- 11. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 14. animal.research.wvu.edu [animal.research.wvu.edu]

- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lasa.co.uk [lasa.co.uk]

- 18. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchwithrutgers.com [researchwithrutgers.com]

- 20. transpharmation.com [transpharmation.com]

- 21. web.mousephenotype.org [web.mousephenotype.org]

- 22. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

SNAP 94847: An In-Depth Technical Guide to its Binding Affinity and Kinetics at the Melanin-Concentrating Hormone Receptor 1 (MCHR1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP 94847 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor implicated in the regulation of energy homeostasis, mood, and motivation. This document provides a comprehensive technical overview of the binding characteristics of this compound to MCHR1, including its binding affinity and a discussion of its binding kinetics. Detailed experimental protocols for key assays are provided, alongside visualizations of the MCHR1 signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the central nervous system, primarily through its interaction with MCHR1. The MCH/MCHR1 system is a key regulator of feeding behavior and energy balance, making it an attractive target for the development of therapeutics for obesity and related metabolic disorders.[1][2] Furthermore, its involvement in mood and anxiety suggests potential applications in the treatment of depression and anxiety disorders.[3] this compound has emerged as a valuable research tool and a potential therapeutic lead due to its high affinity and selectivity for MCHR1.[1] This guide delves into the core pharmacological properties of this compound, focusing on its interaction with MCHR1 at the molecular level.

This compound Binding Affinity

This compound exhibits high affinity for the MCHR1 receptor. The binding affinity is typically quantified by the equilibrium dissociation constant (Kd) and the inhibition constant (Ki). A lower value for these constants indicates a higher binding affinity.

| Parameter | Value | Species | Reference |

| Ki | 2.2 nM | Human | [1] |

| Kd | 530 pM | Human | [1] |

Selectivity:

This compound demonstrates significant selectivity for MCHR1 over other receptors, including MCHα1A and MCHD2 receptors, with over 80-fold and 500-fold selectivity, respectively.[1] It also shows minimal cross-reactivity with a panel of other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[1]

This compound Binding Kinetics

MCHR1 Signaling Pathways

MCHR1 is a G-protein coupled receptor that can couple to multiple G-protein subtypes, primarily Gi and Gq, leading to the modulation of distinct downstream signaling cascades.[2][4] The antagonistic action of this compound blocks these MCH-induced signaling events.

Gi-Coupled Pathway

Activation of the Gi-coupled pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is sensitive to pertussis toxin (PTX).[4]

MCHR1 Gi-Coupled Signaling Pathway.

Gq-Coupled Pathway

Coupling of MCHR1 to Gq proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8]

MCHR1 Gq-Coupled Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the MCHR1 receptor.

Radioligand Displacement Binding Assay Workflow.

Materials:

-

Cell membranes from a cell line stably expressing MCHR1 (e.g., HEK293 or CHO cells).

-

Radiolabeled MCHR1 antagonist (e.g., [³H]SNAP 7941).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing MCHR1 according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

Increasing concentrations of unlabeled this compound (for the competition curve) or buffer (for total binding) or a high concentration of a known MCHR1 antagonist (for non-specific binding).

-

A specific amount of cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-